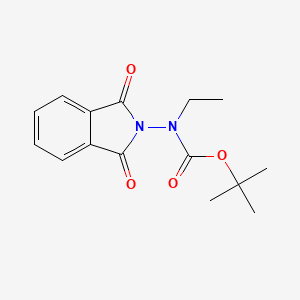

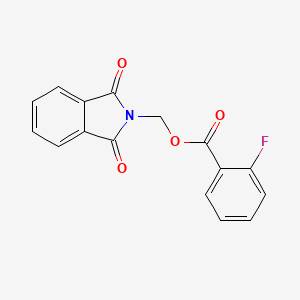

![molecular formula C16H15NO4S B2737560 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid CAS No. 1259231-55-4](/img/structure/B2737560.png)

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Stress Tolerance in Plants

Research demonstrates that benzoic acid derivatives, including molecules structurally related to 5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid, can play a significant role in inducing stress tolerance in plants. For example, studies have shown that benzoic acid is effective at lower concentrations than salicylic acid or its derivatives in inducing tolerance to heat, drought, and chilling stress in bean and tomato plants. This suggests that the structural portion common to benzoic acid molecules could be the basic functional structure imparting stress tolerance in plants (Senaratna et al., 2004).

EP1 Receptor Antagonist

Sulfonamide derivatives, closely related to this compound, have been identified as selective antagonists for the EP1 receptor subtype. This discovery is significant for medical research, as EP1 receptor antagonists can potentially be used to treat various diseases. Structural optimization of these molecules has led to more hydrophilic heteroarylsulfonyl moieties exhibiting optimized antagonist activity, some showing in vivo antagonist activity, and providing insights into the structure-activity relationship (SAR) (Naganawa et al., 2006).

Anti-HIV Activity

The synthesis of new derivatives from α-amino acids, involving 5-benzylthio-1,3,4-oxadiazoles, demonstrates the potential of sulfonamide-related compounds in developing new antiviral agents. These compounds, including those structurally similar to this compound, have shown some inhibitory activity against HIV-1 and HIV-2 replication, suggesting a pathway for the development of novel antiviral agents. This highlights the importance of structural modifications in enhancing the antiviral efficacy of such compounds (Syed et al., 2011).

Water Purification

A study focusing on the adsorption behavior of tri-functionalized imprinted resin shows high selectivity for 5-sulfosalicylic acid, indicating the potential of benzoic acid derivatives in water purification technologies. This research underscores the utility of functionalized benzoic acid compounds in addressing environmental challenges, particularly in removing harmful aromatic compounds with multiple functional groups from water bodies, thereby protecting aquatic organisms and human health (Sun et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-12-7-8-15(14(11-12)16(18)19)17-22(20,21)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAGWJTWVHBWAE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

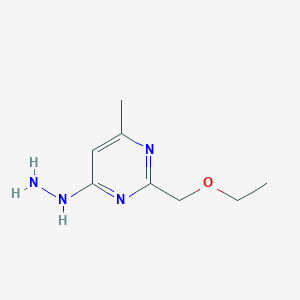

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)

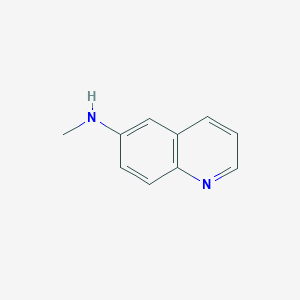

![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)

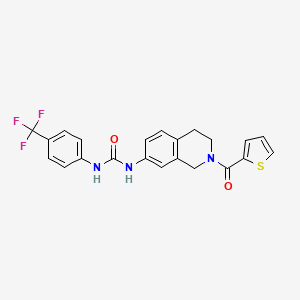

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

![2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2737492.png)

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)